2-Bromo-5-methoxy-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
Nitropyridines are known to interact with various biological targets, influencing cellular activities .
Biochemical Pathways
It’s worth noting that nitropyridines are often used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Some general pharmacokinetic properties such as lipophilicity and water solubility have been mentioned . These properties can impact the bioavailability of the compound.
Result of Action
It has been suggested that nitropyridines can inhibit cellular activities such as cell proliferation and cell migration .
Action Environment
Safety data sheets suggest that the compound should be stored in a dry, cool, and well-ventilated place , indicating that environmental conditions such as humidity and temperature could potentially affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-3-nitropyridine typically involves the bromination of 2-methoxy-3-nitropyridine. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in acetonitrile.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Boronic acids with palladium catalysts under mild conditions.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2-Bromo-5-methoxy-3-aminopyridine.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-methoxy-3-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-methoxy-3-nitropyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring, which allows for diverse chemical reactivity
Properties
IUPAC Name |
2-bromo-5-methoxy-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJCJSKKQPHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.